4-Ethyl-3-fluorobenzaldehyde (CAS 1289005-83-9): Increased Lipophilicity vs. Non-Alkylated 3-Fluorobenzaldehyde
4-Ethyl-3-fluorobenzaldehyde demonstrates a significantly higher calculated lipophilicity compared to its non-alkylated analog, 3-fluorobenzaldehyde. This difference is quantified by LogP values, a key predictor of membrane permeability in drug discovery [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3: 2.3 [2] |
| Comparator Or Baseline | 3-Fluorobenzaldehyde (LogP: 1.89 - 2.02) [3] |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.4 |
| Conditions | Calculated values from authoritative databases (XLogP3, SpringerMaterials) |
Why This Matters
Higher LogP indicates increased lipophilicity, which can enhance passive membrane diffusion and potentially improve oral bioavailability of derived drug candidates, a critical selection criterion for medicinal chemistry programs.
- [1] Kuujia. (n.d.). Cas no 1289005-83-9 (4-Ethyl-3-fluorobenzaldehyde) Product Page. (XLogP3 value). View Source
- [2] Kuujia. (n.d.). Cas no 1289005-83-9 (4-Ethyl-3-fluorobenzaldehyde) Product Page. View Source
- [3] SpringerMaterials. (n.d.). 3-fluorobenzaldehyde Physical Properties. View Source
